molecular formula C9H18N2 B13968035 Non-4-yne-1,7-diamine CAS No. 207980-97-0

Non-4-yne-1,7-diamine

Cat. No.: B13968035
CAS No.: 207980-97-0
M. Wt: 154.25 g/mol
InChI Key: ZIJUDQVXSQVSQK-UHFFFAOYSA-N
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Description

4-Nonyne-1,7-diamine is an organic compound characterized by the presence of a carbon-carbon triple bond and two amine groups located at the first and seventh positions of a nine-carbon chain. This compound is part of the alkyne family, which is known for its unique chemical properties due to the presence of the triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonyne-1,7-diamine typically involves the reaction of a 1,2-dihaloalkane with a strong base such as sodium amide (NaNH₂) or potassium hydroxide (KOH). This reaction leads to the formation of an alkyne through a dehydrohalogenation process. The resulting alkyne is then subjected to further reactions to introduce the amine groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of 4-Nonyne-1,7-diamine may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Nonyne-1,7-diamine undergoes various types of chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions involving the amine groups.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

4-Nonyne-1,7-diamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Nonyne-1,7-diamine involves its interaction with molecular targets through its amine groups and the reactive triple bond. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The triple bond can participate in addition reactions, leading to the formation of new chemical entities that can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diaminopropane
  • 1,4-Diaminobutane (Putrescine)
  • 1,5-Diaminopentane (Cadaverine)
  • 1,6-Diaminohexane (Hexamethylenediamine)

Uniqueness

4-Nonyne-1,7-diamine is unique due to the presence of both a carbon-carbon triple bond and two amine groups at specific positions on a nine-carbon chain.

Properties

CAS No.

207980-97-0

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

non-4-yne-1,7-diamine

InChI

InChI=1S/C9H18N2/c1-2-9(11)7-5-3-4-6-8-10/h9H,2,4,6-8,10-11H2,1H3

InChI Key

ZIJUDQVXSQVSQK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#CCCCN)N

Origin of Product

United States

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